molecular formula C6H12 B1580654 2-Ethyl-1-butene CAS No. 760-21-4

2-Ethyl-1-butene

Cat. No.: B1580654
CAS No.: 760-21-4
M. Wt: 84.16 g/mol
InChI Key: RYKZRKKEYSRDNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Ethyl-1-butene, a derivative of alkene, primarily targets the bromine molecule in a reaction . The bromine molecule plays a crucial role in the electrophilic addition reaction .

Mode of Action

The interaction of this compound with its target involves an electrophilic addition reaction . The bromine molecule is highly polarizable, and the approaching pi bond in this compound induces a dipole in the bromine molecule . This interaction results in the formation of a bromonium ion, where one of the bromine atoms becomes attached to both carbon atoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electrophilic addition reaction . This reaction involves the addition of bromine to the alkene, resulting in the formation of a bromonium ion . The bromonium ion is then attacked from the back by a bromide ion formed in a nearby reaction .

Pharmacokinetics

It is known that the compound has a boiling point of 64-65°c , a density of 0.689 g/mL at 25°C , and an autoignition temperature of 599°F . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of a bromonium ion and the subsequent attack by a bromide ion . This results in the addition of bromine to the alkene, leading to the formation of a dibromide .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound is a flammable liquid and should be kept away from heat, sparks, flame, and other sources of ignition .

Preparation Methods

2-Ethyl-1-butene can be synthesized through the dehydration of alcohols. This process involves heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures. The reaction temperature varies depending on the substitution of the hydroxy-containing carbon: primary alcohols require 170°-180°C, secondary alcohols need 100°-140°C, and tertiary alcohols need 25°-80°C . Industrially, this compound can be produced by washing it with 10N aqueous sodium hydroxide, followed by water. The organic layer is then dried with calcium chloride, filtered, and fractionally distilled .

Chemical Reactions Analysis

2-Ethyl-1-butene undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylidenepentane
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InChI

InChI=1S/C6H12/c1-4-6(3)5-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZRKKEYSRDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID0061080
Record name 3-Methylenepentane
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Molecular Weight

84.16 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Ethyl-1-butene
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Vapor Pressure

175.0 [mmHg]
Record name 2-Ethyl-1-butene
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CAS No.

760-21-4
Record name 3-Methylenepentane
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Record name Pentane, 3-methylene-
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Record name 2-ethylbut-1-ene
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Record name 3-METHYLENEPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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